4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate pyrimidine precursors with isopropyl and methoxyethyl groups under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxamide
- 4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylate
Uniqueness
4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its isopropyl and methoxyethyl groups may enhance its stability, solubility, and reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(1-methoxyethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-6(2)9-8(11(14)15)5-12-10(13-9)7(3)16-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
CNSPHHUGQXHCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)C(C)OC |
Origin of Product |
United States |
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